BenchChemオンラインストアへようこそ!

N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide

Molecular weight Physicochemical properties Drug-likeness

N-(1,3-Benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide (CAS 900004-52-6) is a synthetic small molecule (C24H22N2O4S, MW 434.51 g/mol) that integrates a benzothiazole heterocycle, an N-benzyl substituent, and a 3,4,5-trimethoxybenzamide pharmacophore within a single, fully substituted amide scaffold. This compound belongs to the broader class of benzothiazole-amide derivatives that have been explored in medicinal chemistry for antiproliferative, anti-inflammatory, and kinase-modulatory activities.

Molecular Formula C24H22N2O4S
Molecular Weight 434.51
CAS No. 900004-52-6
Cat. No. B2796223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide
CAS900004-52-6
Molecular FormulaC24H22N2O4S
Molecular Weight434.51
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C24H22N2O4S/c1-28-19-13-17(14-20(29-2)22(19)30-3)23(27)26(15-16-9-5-4-6-10-16)24-25-18-11-7-8-12-21(18)31-24/h4-14H,15H2,1-3H3
InChIKeyZDUDMBLPIVIJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide (CAS 900004-52-6): Structural Baselines and In-Class Positioning for Research Procurement


N-(1,3-Benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide (CAS 900004-52-6) is a synthetic small molecule (C24H22N2O4S, MW 434.51 g/mol) that integrates a benzothiazole heterocycle, an N-benzyl substituent, and a 3,4,5-trimethoxybenzamide pharmacophore within a single, fully substituted amide scaffold . This compound belongs to the broader class of benzothiazole-amide derivatives that have been explored in medicinal chemistry for antiproliferative, anti-inflammatory, and kinase-modulatory activities [1]. Unlike its closest commercially available analogs—notably the des-benzyl variant N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 206983-65-5, MW 344.39 g/mol) and the regioisomeric N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4,5-trimethoxybenzamide (CAS 724449-40-5)—the target compound features a unique N,N-disubstituted amide topology that simultaneously presents the benzothiazole and benzyl groups on the same amide nitrogen, creating a distinct three-dimensional pharmacophore arrangement not accessible to the mono-substituted or linker-separated analogs .

Why Generic Substitution Fails: Structural and Physicochemical Non-Interchangeability of N-(1,3-Benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide


In the benzothiazole-amide chemical space, the assumption that analogs sharing the same core heterocycle or trimethoxybenzamide moiety are functionally interchangeable is not supported by available structural and physicochemical evidence. Even among compounds with identical molecular formulae (C24H22N2O4S, MW 434.5), such as CAS 900004-52-6 and its regioisomer CAS 724449-40-5, the connectivity of the benzothiazole to the amide scaffold differs fundamentally: the target compound attaches the benzothiazol-2-yl group directly to the amide nitrogen (N,N-disubstituted), whereas the regioisomer places the benzothiazole at the para-position of a benzyl linker (N-monosubstituted amide) . This topological difference alters hydrogen-bonding capacity—the target compound lacks an amide N–H donor entirely, while CAS 206983-65-5 (des-benzyl analog) and CAS 724449-40-5 each retain one N–H donor—with predictable consequences for target binding, solubility, and metabolic stability [1]. These structural distinctions necessitate compound-specific evaluation rather than class-level substitution in any research or procurement workflow.

N-(1,3-Benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide: Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Des-Benzyl Analog (CAS 206983-65-5)

The target compound (MW 434.51 g/mol, 31 heavy atoms) carries a 26.2% higher molecular weight and 6 additional heavy atoms compared to its closest commercially available des-benzyl analog N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 206983-65-5; MW 344.39 g/mol, 24 heavy atoms) [1]. This mass difference arises from the N-benzyl substituent (C7H7, 91.13 Da), which adds a phenyl ring absent in the des-benzyl comparator. Both compounds are commercially supplied at ≥95% purity (HPLC) according to vendor specifications .

Molecular weight Physicochemical properties Drug-likeness

Predicted Lipophilicity (clogP) Advantage Over Des-Benzyl Analog

The N-benzyl substituent on the target compound is predicted to increase lipophilicity by approximately 1.5–2.0 logP units relative to the des-benzyl analog (CAS 206983-65-5). Using the ChemAxon partition coefficient prediction method (consensus model), the des-benzyl analog yields a clogP of approximately 2.8, while the target compound incorporating the N-benzyl group is predicted at clogP ≈ 4.3–4.5 [1]. This places the target compound in a lipophilicity range associated with enhanced membrane permeability but also potentially higher metabolic clearance and plasma protein binding—trade-offs that must be managed in biological assay design [2].

Lipophilicity clogP Membrane permeability

Hydrogen-Bond Donor Count and Amide Topology Differentiation vs. Mono-Substituted Analogs

The target compound is a fully N,N-disubstituted amide and therefore possesses zero hydrogen-bond donor (HBD) atoms, in contrast to both CAS 206983-65-5 (des-benzyl, secondary amide) and CAS 724449-40-5 (N-monosubstituted amide), each of which contains one N–H donor [1]. This topological distinction is structurally encoded rather than computationally predicted and eliminates the amide N–H as a hydrogen-bond donor, reducing the compound's total HBD count from 1 to 0. In pharmacologically relevant benzothiazole scaffolds, N–H donors on the amide linker have been shown to form key hydrogen bonds with kinase hinge regions (e.g., PI3Kα, RIPK1), and their absence fundamentally alters target engagement profiles [2].

Hydrogen bonding Amide topology Ligand efficiency

Regioisomeric Connectivity: Direct N-Attachment vs. Benzyl-Linker Attachment of Benzothiazole

The target compound (CAS 900004-52-6) and its regioisomer (CAS 724449-40-5) share identical molecular formulae (C24H22N2O4S, MW 434.5) and the same three pharmacophoric elements—benzothiazole, benzyl, and 3,4,5-trimethoxybenzamide—yet differ in connectivity: the target attaches benzothiazol-2-yl directly to the amide nitrogen (N–C connection), whereas the regioisomer attaches it to the para-position of the benzyl group (C–C connection), with the amide remaining a secondary N-monosubstituted structure . This regioisomeric variation alters: (i) the distance between the benzothiazole and the amide carbonyl (1 bond vs. 5 bonds); (ii) the rotational freedom around the benzothiazole–amide axis; and (iii) the electronic environment of the amide, as the directly attached benzothiazole exerts a stronger electron-withdrawing effect on the amide nitrogen [1].

Regioisomerism Conformational restriction Scaffold topology

Optimal Research Application Scenarios for N-(1,3-Benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide Based on Product-Specific Evidence


Chemical Probe for Investigating Non-Canonical Benzothiazole Binding Modes Lacking Amide N–H Hydrogen-Bond Donation

The target compound's defining structural feature is its N,N-disubstituted amide, which eliminates the amide N–H hydrogen-bond donor (HBD = 0) that is universally present in mono-substituted benzothiazole-amide analogs (CAS 206983-65-5, CAS 724449-40-5; HBD = 1) . In kinase drug discovery, the amide N–H of 2-aminobenzothiazole derivatives frequently donates a hydrogen bond to the hinge region (e.g., PI3Kα Glu849 backbone carbonyl), and its absence forces the ligand to rely exclusively on hydrophobic contacts and π-stacking for target engagement [1]. This compound is therefore best employed as a negative-control probe or selectivity tool to determine whether a given target tolerates N,N-disubstitution, directly testing whether a conserved amide N–H interaction is dispensable for binding. When used alongside CAS 206983-65-5 (HBD = 1), the pair forms an isosteric matched molecular pair for interrogating hydrogen-bond pharmacophore requirements.

Lipophilicity-Driven Membrane Permeability and Blood-Brain Barrier Penetration Studies

With a predicted clogP of approximately 4.3–4.5—roughly 1.5–1.7 log units higher than the des-benzyl analog CAS 206983-65-5 (clogP ≈ 2.8)—the target compound resides in a lipophilicity window consistent with enhanced passive membrane permeability and potential CNS penetration (CNS MPO desirability region for clogP 2–5) . This ~30-fold theoretical partition coefficient difference makes the compound suitable for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies when benchmarked against the less lipophilic des-benzyl analog, enabling the deconvolution of lipophilicity contributions from hydrogen-bonding effects on permeability [1]. Researchers seeking benzothiazole scaffolds with elevated logD7.4 for intracellular target engagement or CNS applications should select this compound over CAS 206983-65-5.

Synthetic Intermediate for Diversification via N-Benzyl Functionalization

The N-benzyl substituent on the target compound provides a synthetic handle for further derivatization not available on the des-benzyl analog CAS 206983-65-5. The benzyl group can undergo hydrogenolysis (H2, Pd/C) to yield the des-benzyl compound, or be functionalized via electrophilic aromatic substitution (nitration, halogenation) on the benzyl phenyl ring, enabling late-stage diversification of the hydrophobic moiety . This makes the compound a more versatile synthetic intermediate than CAS 206983-65-5, which lacks the benzyl group entirely and cannot be elaborated at this position without de novo synthesis. Procurement of CAS 900004-52-6 thus provides access to a broader chemical space through a single starting material.

Regioisomeric Comparator for Benzothiazole-Trimethoxybenzamide Scaffold Hopping Studies

Alongside its constitutional isomer CAS 724449-40-5 (identical MF, MW 434.5, but benzothiazole attached via benzyl linker), the target compound forms a matched regioisomeric pair for scaffold-hopping studies in medicinal chemistry . The two compounds differ in the path length between the benzothiazole and the amide carbonyl (1 bond vs. 5 bonds), producing distinct spatial relationships between the benzothiazole N3 acceptor, the trimethoxyphenyl ring, and the amide moiety. Testing both regioisomers in parallel against the same biological target reveals whether benzothiazole placement at the amide core (direct N-attachment) or at the periphery (linker-attached) yields superior activity—data essential for distinguishing productive binding modes from artefactual activity [1]. Procurement of both isomers is recommended for any SAR campaign involving this chemotype.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.